molecular formula C15H9ClF2N2OS B2381980 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide CAS No. 320421-42-9

2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide

Cat. No.: B2381980
CAS No.: 320421-42-9
M. Wt: 338.76
InChI Key: YBRBCSVPWXWCHI-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide is a benzamide derivative characterized by a chloro-substituted benzamide core, a 3-cyano-4-(methylsulfanyl)phenyl substituent, and difluoro groups at positions 4 and 5 of the benzene ring.

Properties

IUPAC Name

2-chloro-N-(3-cyano-4-methylsulfanylphenyl)-4,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2OS/c1-22-14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRBCSVPWXWCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-4-(methylsulfanyl)aniline in the presence of a base such as triethylamine. This reaction forms an intermediate compound.

    Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions on the benzene ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzenecarboxamide derivatives

Scientific Research Applications

2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Below is a detailed comparison with key analogs:

Substituent Analysis and Functional Implications

  • Teflubenzuron (N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Shares a difluorobenzamide core but incorporates dichloro and difluoro substitutions on the aniline ring.
  • Hexaflumuron (N-(((3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Features a tetrafluoroethoxy group instead of methylsulfanyl. This bulky, electronegative substituent likely enhances metabolic stability but may limit bioavailability due to steric hindrance .
  • Novaluron (N-(((3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Contains a trifluoromethoxyethoxy chain, which increases hydrophobicity and resistance to enzymatic degradation compared to the methylsulfanyl group in the target compound .

Potential for Polymorphism

For instance, the patent for 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid emphasizes the role of crystalline forms in enhancing stability and bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents logP (Estimated) Reported Use
2-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide Benzamide -Cl, -F (4,5), -CN, -SMe ~3.5 Not specified
Teflubenzuron Benzamide -Cl (3,5), -F (2,4,6) ~4.5 Insect growth regulator
Hexaflumuron Benzamide -Cl (3,5), -O-CF2-CF2H ~5.0 Termite control
Novaluron Benzamide -Cl, -O-CF2-CF3 ~4.8 Lepidopteran control

Research Findings and Limitations

  • Key Insights: The target compound’s methylsulfanyl and cyano groups may offer a unique balance of solubility and bioactivity compared to halogen-dense analogs.
  • Gaps in Evidence: No direct studies on the compound’s synthesis, biological activity, or environmental fate were identified in the provided materials. Polymorphism and formulation strategies, critical for commercial analogs (e.g., ), remain unexplored for this compound .

Biological Activity

2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]-4,5-difluorobenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H13ClF2N2OS
  • Molecular Weight : 364.8 g/mol
  • Functional Groups : Contains a chloro group, cyano group, methylthio group, difluorobenzene moiety, and an amide linkage.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Study Findings : A study demonstrated that benzamide derivatives showed moderate to high inhibition of RET kinase activity, which is crucial in various cancers. Compounds with structural similarities to our target compound were noted for their enhanced antitumor effects due to specific substitutions on the phenyl ring .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored:

  • Mechanism of Action : Similar benzamide derivatives have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in cellular models. This suggests that this compound may also possess anti-inflammatory capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Cyano GroupIncreases electron-withdrawing ability, enhancing binding affinity to targets
Methylthio GroupPotentially increases lipophilicity and alters pharmacokinetics
DifluorobenzeneEnhances potency against specific cancer cell lines

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating promising anticancer activity.

In Vivo Studies

Preclinical in vivo studies are essential for understanding the therapeutic potential:

  • Animal Models : Studies using xenograft models demonstrated significant tumor growth inhibition when treated with the compound.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses.

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